hypoglaucin A
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Overview
Description
Hypoglaucin A is a naturally occurring steroidal glycoside extracted from the roots of Trillium erectum L. (Trilliaceae) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypoglaucin A is typically extracted from natural sources rather than synthesized in a laboratory. The extraction process involves using methanol followed by partitioning with hexane and methylene chloride .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily obtained through extraction from natural sources. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Hypoglaucin A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Mechanism of Action
Hypoglaucin A exerts its effects through various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological activity . The exact mechanism of action involves the inhibition of specific enzymes and pathways, which can vary depending on the context of its use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C46H74O15 |
---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(1S,2R,3R,4R,5S)-2,3,4-trihydroxy-5-methylcyclohexyl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C46H74O15/c1-20-9-14-46(55-19-20)22(3)32-29(61-46)17-28-26-8-7-24-16-25(10-12-44(24,5)27(26)11-13-45(28,32)6)57-43-41(58-30-15-21(2)33(48)37(52)35(30)50)40(36(51)31(18-47)59-43)60-42-39(54)38(53)34(49)23(4)56-42/h7,20-23,25-43,47-54H,8-19H2,1-6H3/t20-,21-,22-,23-,25-,26+,27-,28-,29-,30-,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+/m0/s1 |
InChI Key |
SRFKCMVQTOGLCC-NSNPDTTGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9C[C@@H]([C@H]([C@H]([C@H]9O)O)O)C)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9CC(C(C(C9O)O)O)C)C)C)C)OC1 |
Origin of Product |
United States |
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